Isoamyl P-tolyl sulfide
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Overview
Description
Isoamyl P-tolyl sulfide is an organic compound with the molecular formula C12H18S It is also known by its systematic name, Benzene, 1-methyl-4-[(3-methylbutyl)thio]-This compound is used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Isoamyl P-tolyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction of isoamyl alcohol with p-toluenesulfonyl chloride to form isoamyl p-toluenesulfonate, which is then treated with sodium sulfide to yield this compound. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as pyridine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Isoamyl P-tolyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols. Reducing agents such as lithium aluminum hydride are typically used in these reactions.
Substitution: this compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields the corresponding sulfoxide, while reduction with lithium aluminum hydride yields the thiol .
Scientific Research Applications
Isoamyl P-tolyl sulfide has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones. These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: this compound is used in studies of enzyme-catalyzed reactions involving sulfur-containing compounds. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of sulfur-containing drugs with improved pharmacological properties.
Industry: this compound is used in the production of flavors and fragrances.
Mechanism of Action
The mechanism by which isoamyl P-tolyl sulfide exerts its effects depends on the specific application. In chemical reactions, the sulfur atom in this compound can act as a nucleophile or electrophile, participating in various transformations. In biological systems, this compound can interact with enzymes that catalyze sulfur-containing reactions, influencing the activity and specificity of these enzymes .
Comparison with Similar Compounds
Isoamyl P-tolyl sulfide can be compared with other similar compounds, such as:
Methyl P-tolyl sulfide: Similar structure but with a methyl group instead of an isoamyl group. It has different reactivity and applications.
Ethyl P-tolyl sulfide: Contains an ethyl group instead of an isoamyl group. It also has distinct chemical properties and uses.
Propyl P-tolyl sulfide: Features a propyl group in place of the isoamyl group.
This compound is unique due to the presence of the isoamyl group, which imparts specific steric and electronic effects that influence its reactivity and applications .
Properties
CAS No. |
91638-69-6 |
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Molecular Formula |
C12H18S |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
1-methyl-4-(3-methylbutylsulfanyl)benzene |
InChI |
InChI=1S/C12H18S/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
SCWPKLOLCMTYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(C)C |
Origin of Product |
United States |
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